3,5-Dinitro-4-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-4-sulfobenzoic acid: is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions and a sulfonic acid group at the 4 position on a benzene ring. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-4-sulfobenzoic acid can be synthesized through the nitration of benzoic acid derivatives. The process involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out under controlled temperatures to ensure the selective nitration at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of fuming nitric acid to a solution of benzoic acid in concentrated sulfuric acid, followed by controlled heating and cooling cycles .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dinitro-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diamino-4-sulfobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dinitro-4-sulfobenzoic acid is used as a reagent in organic synthesis, particularly in the identification and derivatization of alcohols and amines. It helps in converting these compounds into easily crystallizable derivatives with sharp melting points .
Biology: In biological research, this compound is used in enzyme kinetics studies. It serves as a reagent in assays to quantify reducing sugars, which are products of enzymatic reactions involving glycoside hydrolases .
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific characteristics .
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-4-sulfobenzoic acid involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, influencing the compound’s reactivity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Nitrobenzoic acid: Contains only one nitro group and a carboxylic acid group.
Uniqueness: 3,5-Dinitro-4-sulfobenzoic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
64750-85-2 |
---|---|
Molekularformel |
C7H4N2O9S |
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
3,5-dinitro-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H4N2O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,10,11)(H,16,17,18) |
InChI-Schlüssel |
ROFJYNOZUFAVJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.